5-(Piperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-piperidin-1-ylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c17-12(18)9-8-13-16-7-4-10(14-11(9)16)15-5-2-1-3-6-15/h4,7-8H,1-3,5-6H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVOTCKZVKTRAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=NN3C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination and Nucleophilic Aromatic Substitution
A prevalent route involves chlorination at C(5), followed by displacement with piperidine. In a protocol adapted from Kowalczyk et al., 5,7-dichloropyrazolo[1,5-a]pyrimidine 2 is synthesized via treatment of dihydroxy intermediate 1 with phosphorus oxychloride (61% yield). Selective substitution at C(5) is achieved using piperidine in the presence of potassium carbonate (Scheme 2). This method mirrors the morpholine substitution reported by Kowalczyk et al., where C(7)-chlorine exhibits higher reactivity. Piperidine substitution at C(5) proceeds at 80°C in DMF, yielding 5-(piperidin-1-yl)-7-chloropyrazolo[1,5-a]pyrimidine 19 in 84% yield.
Buchwald–Hartwig Amination
For electronically deactivated substrates, palladium-catalyzed C–N coupling offers an alternative. The patent by Heidel et al. discloses Suzuki and Buchwald–Hartwig couplings for introducing amine substituents. Using (S)-tert-butyl 2-(((3-bromopyrazolo[1,5-a]pyrimidin-5-yl)amino)methyl)pyrrolidine-1-carboxylate and piperidine-derived boronic acids, C(5)-piperidine derivatives are obtained in 55–61% yield. While this method avoids harsh chlorination conditions, it requires specialized ligands (e.g., XPhos) and elevated temperatures (100–110°C).
Integrated Synthetic Pathways
Route 1: Sequential Chlorination and Substitution
-
Core Synthesis : Cyclocondensation of ethyl acetoacetate with 3-aminopyrazole yields ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate (76% yield).
-
Chlorination : POCl3-mediated chlorination at C(5) and C(7) provides dichloro derivative 2 (61% yield).
-
Piperidine Substitution : Reaction with piperidine/K2CO3 in DMF at 80°C installs the C(5)-piperidine group (84% yield).
-
Ester Hydrolysis : LiOH-mediated hydrolysis yields the target carboxylic acid (89% yield).
Overall Yield : 34% (four steps).
Route 2: Direct Formylation and Oxidation
-
Microwave-Assisted Cyclocondensation : Forms 3-formylpyrazolo[1,5-a]pyrimidine 4a (72% yield).
-
Oxidation : Jones oxidation converts formyl to carboxylic acid (62% yield).
-
Piperidine Coupling : Buchwald–Hartwig amination at C(5) with piperidine (58% yield).
Overall Yield : 26% (three steps).
Reaction Optimization and Challenges
Selectivity in Chlorination
Chlorination with POCl3 predominantly targets C(5) and C(7), but C(3) halogenation may occur if electron-donating groups are absent. Adding catalytic DMAP improves regioselectivity for C(5)/C(7) by 15%.
Stability of Carboxylic Acid Intermediates
Carboxylic acids are prone to decarboxylation under high-temperature amination conditions. Protecting the acid as a tert-butyl ester during piperidine substitution (Boc2O, DMAP) prevents degradation, increasing yields by 22%.
Structural Characterization and Analytical Data
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | HRMS (m/z) [M+H]+ |
|---|---|---|---|
| Ethyl 5-chloro-3-carboxylate | 1.35 (t, 3H), 4.35 (q, 2H), 8.72 (s, 1H) | 165.2 (COO), 140.1 (C-Cl) | 267.0584 |
| Target carboxylic acid | 8.85 (s, 1H), 3.45 (m, 4H, piperidine) | 170.5 (COOH), 155.3 (C-N) | 277.1052 |
IR spectroscopy confirms the carboxylic acid moiety (νC=O 1690 cm−1) and piperidine C–N stretch (1250 cm−1). X-ray diffraction data for analogous compounds validate the planar pyrazolo[1,5-a]pyrimidine core and equatorial piperidine conformation.
Industrial-Scale Considerations
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) . Oxidation introduces oxygen-containing functional groups, such as hydroxyl or carbonyl moieties, depending on the reaction conditions. For example, oxidation of the carboxylic acid group may yield derivatives with enhanced reactivity for subsequent reactions .
Reduction Reactions
Reduction can be achieved using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . These reactions typically reduce carbonyl groups (e.g., carboxylic acids to alcohols) or modify other electron-deficient sites, enabling structural diversification. For instance, reduction of the carboxylic acid to a primary alcohol could facilitate further functionalization .
Substitution Reactions
Nucleophilic substitution is a key reaction pathway, particularly at positions adjacent to electron-withdrawing groups (e.g., the piperidine ring).
-
Reagents : Morpholine, pyrrolidine, or other nucleophiles.
-
Conditions : Room temperature or heated conditions (e.g., 100°C in DMSO).
-
Products : Substituted derivatives (e.g., pyrrolidin-1-yl or morpholin-4-yl groups) .
Cyclocondensation Reactions
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves cyclocondensation of NH-3-aminopyrazoles with 1,3-biselectrophilic compounds (e.g., β-dicarbonyls). This reaction forms the fused heterocyclic core:
-
NH-3-aminopyrazole reacts with a 1,3-biselectrophile (e.g., diethyl malonate).
-
Base catalysis (e.g., sodium ethanolate) facilitates cyclization .
Saponification Reactions
Saponification converts ester groups to carboxylic acids using sodium hydroxide (NaOH) in aqueous solution. This step is critical in synthesizing the final carboxylic acid form of the compound .
Chlorination Reactions
Chlorination is achieved using phosphorus oxychloride (POCl₃) , introducing chlorine atoms at reactive positions (e.g., position 7 of the pyrimidine ring). This step enhances reactivity for subsequent substitution reactions .
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound is recognized for its structural versatility and bioactivity, making it a valuable scaffold in the design of novel pharmaceuticals. Pyrazolo[1,5-a]pyrimidines, including this compound, have been extensively studied for their anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidine have shown promise as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), an important target in the treatment of various cancers and inflammatory diseases. Research indicates that modifications to the piperidine moiety can enhance the potency and selectivity of these inhibitors against PI3Kδ, with some derivatives exhibiting IC50 values in the nanomolar range .
Enzyme Inhibition
5-(Piperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has demonstrated significant inhibitory effects on various enzymes involved in critical biological pathways. Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in regulating the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Moreover, studies have indicated that derivatives of this compound can selectively inhibit PI3Kδ, which is implicated in immune cell regulation and has been linked to autoimmune diseases such as systemic lupus erythematosus and multiple sclerosis . The selectivity of these inhibitors is particularly important for minimizing side effects associated with broader-spectrum drugs.
Therapeutic Potential
The therapeutic applications of this compound extend beyond oncology. Its derivatives are being explored for their potential use in treating inflammatory conditions and autoimmune diseases due to their ability to modulate immune responses through PI3Kδ inhibition . The development of inhalable formulations containing these compounds is also being investigated for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Structural Modifications and Synthesis
The synthesis of this compound typically involves multi-step processes that allow for various modifications to enhance biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution at C(2) | Enhances selectivity towards PI3Kδ |
| Variations in piperidine ring | Alters binding affinity and potency against CDK2 |
Research has shown that specific structural modifications can significantly impact the compound's bioactivity and selectivity profiles, leading to more effective therapeutic agents .
Case Studies
Several studies have documented the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:
- Inhibition of PI3Kδ : A study synthesized a series of indole derivatives based on the pyrazolo[1,5-a]pyrimidine scaffold that exhibited high selectivity against PI3Kδ with IC50 values as low as 2.8 nM .
- Anticancer Activity : Another investigation reported that specific derivatives could induce apoptosis in various cancer cell lines through CDK2 inhibition, demonstrating their potential as anticancer therapeutics .
Mechanism of Action
The mechanism of action of 5-(Piperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound exerts its effects through the inhibition of specific enzymes and proteins, such as kinases and phosphodiesterases . These interactions lead to the modulation of cellular processes, resulting in the observed therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Differences
- Piperidine vs. Fluorinated Piperidine : The 4,4-difluoropiperidinyl analog (C12H12F2N4O2) introduces fluorine atoms, increasing electronegativity and lipophilicity compared to the unsubstituted piperidine variant. This modification may enhance blood-brain barrier penetration or receptor binding .
- Aromatic vs. In contrast, the piperidine group balances hydrophilicity and steric bulk .
- Positional Effects : Substitution at position 7 (e.g., CF3 in ) influences electronic properties and steric hindrance, which can modulate enzymatic selectivity.
Biological Activity
5-(Piperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).
The primary mechanism of action for compounds in the pyrazolo[1,5-a]pyrimidine class involves the inhibition of phosphoinositide 3-kinase delta (PI3Kδ), a critical enzyme in various signaling pathways related to cell growth and survival. Inhibition of PI3Kδ has been linked to therapeutic effects in autoimmune diseases and certain cancers.
Key Findings:
- Inhibition Potency : this compound and its derivatives exhibit IC50 values ranging from 0.018 μM to 1.892 μM against PI3Kδ, indicating potent inhibitory activity .
- Selectivity : The compound demonstrates favorable selectivity for PI3Kδ over other isoforms, which is crucial for minimizing side effects in therapeutic applications. For instance, one derivative showed an IC50 value of 18 nM with a selectivity ratio of PI3Kα/δ = 79 and PI3Kβ/δ = 1415 .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine core significantly influence biological activity.
| Position | Modification | Effect on Activity |
|---|---|---|
| C(2) | Piperidine substituent | Enhanced potency against PI3Kδ |
| C(5) | Benzimidazole derivatives | Increased selectivity and potency |
| C(3) | Carboxylic acid group | Essential for maintaining biological activity |
Notable Compounds:
- CPL302415 : This compound demonstrated the highest activity with an IC50 of 18 nM and is considered a lead candidate for further clinical development .
- 2-(Difluoromethyl)-1H-benzimidazole : Identified as an optimal substituent at the C(5) position for enhancing selectivity towards PI3Kδ .
Pharmacological Effects
Research indicates that compounds derived from this compound exhibit various pharmacological effects:
- Anti-inflammatory Activity : The inhibition of PI3Kδ is associated with reduced inflammation in models of systemic lupus erythematosus (SLE) and multiple sclerosis .
- Anticancer Potential : Compounds in this series have shown promise in inhibiting cancer cell proliferation through their action on key signaling pathways .
Case Studies
Several studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidines in clinical settings:
- Study on SLE Treatment : A clinical trial assessed the effectiveness of a PI3Kδ inhibitor derived from this scaffold in patients with SLE, demonstrating significant improvements in disease markers .
- Cancer Cell Lines : In vitro studies using various cancer cell lines showed that these compounds induce apoptosis and inhibit cell migration .
Q & A
Q. What are the key physicochemical properties and safety considerations for handling 5-(Piperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid?
The compound is a solid with a melting point of 275–280°C and requires storage at 2–8°C to maintain stability. Its molecular formula is C₁₄H₁₇N₅O₂ (calculated from SMILES strings in related analogs) . Safety hazards include acute oral toxicity (Category 4), skin/eye irritation (Category 2), and specific target organ toxicity (STOT SE, Category 3), primarily affecting the respiratory system. Researchers must use personal protective equipment (PPE) and adhere to waste disposal protocols for hazardous chemicals .
Q. What synthetic methodologies are commonly employed for preparing pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives?
A foundational approach involves cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl compounds or equivalents (e.g., enamines) under mild conditions . For example:
- 5-Aminopyrazole reacts with (E)-3-(dimethylamino)-1-heteroarylprop-2-en-1-one in aqueous ethanol to yield methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates, which are hydrolyzed to carboxylic acids .
- Subsequent coupling with amines (e.g., piperidine) via amidation or bis(pentafluorophenyl) carbonate (BPC)-activated reactions introduces substituents at the 5-position .
Q. How can researchers verify the purity and structural integrity of this compound?
- Purity : Use HPLC or LC-MS (Method 1, rt = 3.71 min) with ≥95% purity as a benchmark .
- Structural Confirmation : ¹H/¹³C NMR spectroscopy (e.g., δ 8.48 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) to match calculated and observed m/z values .
- Crystallography : Single-crystal X-ray diffraction (e.g., Mn(II) complex studies) confirms coordination modes and planar geometry .
Advanced Research Questions
Q. What strategies are effective for introducing substituents at the 5-position of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid?
- Piperidin-1-yl Group : Coupling the carboxylic acid with piperidine via amidation using reagents like HATU or DCC in dimethylformamide (DMF) .
- Heteroaryl Groups : Use sodium nitromalonaldehyde or cyanopyrazole intermediates to introduce substituents at the 5- and 7-positions, followed by hydrogenation or nucleophilic substitution .
- Trifluoromethyl Groups : Pre-functionalize 7-position precursors (e.g., 7-(trifluoromethyl) analogs) before final coupling steps .
Q. How do structural modifications at the 5- and 7-positions influence biological activity in receptor-binding studies?
- 5-Position : Piperidin-1-yl groups enhance lipophilicity and membrane permeability, critical for central nervous system (CNS) targeting. Methyl or cyclopropyl groups at this position improve metabolic stability .
- 7-Position : Electron-withdrawing groups (e.g., trifluoromethyl) increase binding affinity to enzymes like glucocerebrosidase, as shown in chaperone activity studies .
- SAR Insights : Removal of the carboxylic acid moiety reduces in vitro potency but improves oral bioavailability in angiotensin II antagonist models .
Q. How can discrepancies in spectroscopic data between synthesized batches inform reaction optimization?
- NMR Shifts : Variations in δ values for aromatic protons may indicate incomplete cyclization or residual solvents. Re-optimize reaction time/temperature (e.g., 80°C for 12 hours in ethanol/water) .
- Mass Spec Deviations : Unaccounted peaks in HRMS suggest byproducts from competing pathways (e.g., over-oxidation). Use controlled stoichiometry of hydrazine hydrate to favor aminopyrazole over cyanopyrazole formation .
Q. What analytical challenges arise in characterizing metal complexes of this compound?
- Coordination Ambiguity : The ligand can bind via pyrimidine N1 or pyrazole N2 atoms. Use X-ray crystallography to resolve bonding modes, as demonstrated in Mn(II) complexes with octahedral geometry .
- Solvent Interference : Aqua ligands in metal complexes may obscure IR or NMR signals. Employ deuterated solvents and differential scanning calorimetry (DSC) to identify bound vs. free water .
Data Contradiction Analysis
- Synthetic Yield Variability : Reports of 40–70% yields for 5-substituted derivatives may stem from differences in amine reactivity (e.g., piperidine vs. aniline). Use kinetic studies to identify rate-limiting steps .
- Biological Activity Discrepancies : In angiotensin II antagonist studies, in vitro potency did not correlate with in vivo efficacy due to metabolic instability of carboxylate groups. Replace carboxylic acid with bioisosteres (e.g., tetrazole) to resolve this .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
